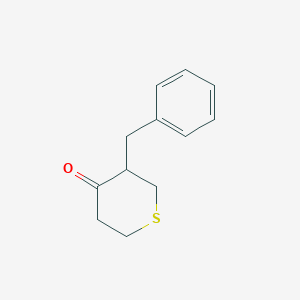

3-Benzyldihydro-2H-thiopyran-4(3H)-one

Description

The field of heterocyclic chemistry is a vast and continually expanding area of organic chemistry, with sulfur-containing heterocycles representing a particularly significant class of compounds. Among these, thiopyranones and their derivatives are of considerable interest due to their versatile chemical reactivity and diverse applications. This article focuses specifically on the chemical compound 3-Benzyldihydro-2H-thiopyran-4(3H)-one, providing a detailed examination of its context within organic chemistry, the importance of its structural motifs, and the current state of research.

Structure

3D Structure

Properties

Molecular Formula |

C12H14OS |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

3-benzylthian-4-one |

InChI |

InChI=1S/C12H14OS/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

YNXSLTFVMBNFCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC(C1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyldihydro 2h Thiopyran 4 3h One and Analogous Structures

Foundational Synthetic Routes to the Dihydro-2H-thiopyran-4(3H)-one Core

The construction of the dihydro-2H-thiopyran-4(3H)-one core is a critical first step and can be achieved through various synthetic strategies, including condensation reactions, cyclization methods, and multi-component approaches.

Condensation Reactions for Thiopyranone Formation

Intramolecular condensation reactions are a powerful tool for the formation of cyclic structures, including the dihydro-2H-thiopyran-4(3H)-one ring system. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic example that can be adapted for the synthesis of cyclic β-keto esters, which are precursors to the target thiopyranone. researchgate.netresearchgate.net This base-catalyzed reaction works well for forming five- and six-membered rings. researchgate.netresearchgate.net For the synthesis of a thiopyranone core, a diester containing a sulfur atom in the backbone would be required. The mechanism involves the deprotonation of an α-carbon to one ester group, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to a cyclic β-keto ester after workup.

Another relevant approach is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. acs.orgwikipedia.org This method typically involves the reaction of a ketone with a methyl vinyl ketone to produce an α,β-unsaturated ketone within a cyclohexane (B81311) ring. acs.org While traditionally used for carbocyclic systems, this strategy could be adapted for the synthesis of thiopyranone analogues by using appropriate sulfur-containing precursors.

Cyclization Strategies in Thiopyran Ring Construction

Various cyclization strategies are employed to construct the thiopyran ring. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for synthesizing six-membered heterocycles. tudelft.nlwikipedia.org In the context of thiopyran synthesis, this reaction would involve a thio-diene reacting with a dienophile. The regioselectivity and stereoselectivity of the Diels-Alder reaction are often predictable, making it a valuable tool for constructing complex cyclic systems. tudelft.nl

Intramolecular Michael additions also serve as a viable route to the thiopyranone core. This involves the conjugate addition of a nucleophile within the same molecule to an α,β-unsaturated carbonyl system. For the synthesis of dihydro-2H-thiopyran-4(3H)-one, a precursor containing both a thiol nucleophile and an α,β-unsaturated ketone or ester could undergo intramolecular cyclization to form the desired ring.

Multi-Component Reaction Approaches for Thiopyranone Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. These reactions are characterized by high atom economy and procedural simplicity. While specific MCRs for the direct synthesis of 3-benzyldihydro-2H-thiopyran-4(3H)-one are not extensively documented, the general principles of MCRs can be applied to construct the thiopyranone scaffold. For instance, a reaction involving a sulfur-containing nucleophile, an aldehyde, and an activated alkene could potentially assemble the core structure in a convergent manner.

Targeted Benzylation Strategies at the C-3 Position of Dihydro-2H-thiopyran-4(3H)-one

Once the dihydro-2H-thiopyran-4(3H)-one core is established, the next critical step is the introduction of the benzyl (B1604629) group at the C-3 position. This is typically achieved through carbon-carbon bond-forming reactions, with a significant focus on controlling the stereochemistry of the newly formed chiral center.

Carbon-Carbon Bond Forming Reactions for Benzyl Introduction

The most direct method for introducing a benzyl group at the C-3 position of dihydro-2H-thiopyran-4(3H)-one is through an aldol condensation with benzaldehyde. This reaction, typically base-catalyzed, involves the formation of an enolate from the thiopyranone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The initial aldol adduct can then undergo dehydration to yield a 3-benzylidene-dihydro-2H-thiopyran-4(3H)-one intermediate. Subsequent reduction of the exocyclic double bond affords the desired this compound.

A study by Mojtahedi et al. (2007) describes the synthesis of several 3-substituted thiopyran-4-ones via an aldol condensation of dihydrothiopyran-4-one derivatives with various aromatic aldehydes, including benzaldehyde, using magnesium bromide diethyl etherate and triethylamine. acs.orgusask.ca

Alternatively, direct alkylation of the thiopyranone enolate with a benzyl halide, such as benzyl bromide, can be employed. This reaction requires a strong, non-nucleophilic base to generate the enolate, which then undergoes an SN2 reaction with the benzyl halide.

| Reaction Type | Reactants | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| Aldol Condensation | Dihydro-2H-thiopyran-4(3H)-one, Benzaldehyde | Base (e.g., Et3N), MgBr2·OEt2 | 3-Benzylidene-dihydro-2H-thiopyran-4(3H)-one |

| Reduction | 3-Benzylidene-dihydro-2H-thiopyran-4(3H)-one | Reducing agent (e.g., NaBH4, H2/Pd) | This compound |

| Direct Alkylation | Dihydro-2H-thiopyran-4(3H)-one, Benzyl bromide | Strong base (e.g., LDA) | This compound |

Stereochemical Control in Benzylation Reactions

Achieving stereocontrol in the introduction of the benzyl group at the C-3 position is a significant challenge in the synthesis of this compound. This can be addressed through several asymmetric synthesis strategies.

One approach involves a two-step sequence starting with an asymmetric aldol condensation of dihydro-2H-thiopyran-4(3H)-one with benzaldehyde. This can be achieved using chiral catalysts, such as chiral amines (e.g., proline and its derivatives) or chiral Lewis acids, to induce enantioselectivity in the formation of the aldol adduct. acs.orgnih.gov The resulting chiral 3-(hydroxy(phenyl)methyl)dihydro-2H-thiopyran-4(3H)-one can then be further manipulated.

Alternatively, the 3-benzylidene-dihydro-2H-thiopyran-4(3H)-one intermediate, formed from the initial aldol condensation, can undergo a stereoselective reduction . This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation, which would control the stereochemistry of the newly formed chiral center at the C-3 position.

Another powerful method for stereocontrol is the use of chiral auxiliaries . wikipedia.org An achiral dihydro-2H-thiopyran-4(3H)-one can be derivatized with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral enolate. rsc.org The subsequent alkylation of this chiral enolate with benzyl bromide would proceed with high diastereoselectivity, directed by the steric bulk of the chiral auxiliary. williams.edu Finally, removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Organocatalysis also presents a promising avenue for the direct asymmetric α-benzylation of cyclic ketones. Chiral primary or secondary amines can catalyze the reaction between the ketone and a benzylating agent, proceeding through a chiral enamine intermediate to afford the product with high enantioselectivity. acs.org Phase-transfer catalysis using chiral catalysts is another strategy that has been successfully employed for the asymmetric α-alkylation of cyclic β-keto esters and could be adapted for this system. rsc.orguni-giessen.de

| Strategy | Key Principle | Example Reagents/Catalysts | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Aldol Condensation | Chiral catalyst induces facial selectivity in the enolate attack on benzaldehyde. | Proline, Chiral Lewis Acids | Enantiomerically enriched aldol adduct. |

| Stereoselective Reduction | Chiral reducing agent or catalyst directs the hydrogenation of the benzylidene intermediate. | Chiral boranes, Asymmetric hydrogenation catalysts (e.g., Rh-BINAP) | Enantiomerically enriched this compound. |

| Chiral Auxiliaries | A covalently attached chiral group directs the approach of the benzyl electrophile. | Evans oxazolidinones | Diastereomerically enriched product; enantiomerically enriched after auxiliary removal. |

| Organocatalysis | Chiral amine catalyst forms a chiral enamine intermediate that reacts with the benzylating agent. | Chiral primary/secondary amines | Enantiomerically enriched this compound. |

| Phase-Transfer Catalysis | Chiral catalyst facilitates the reaction between the enolate and benzylating agent across a phase boundary. | Chiral quaternary ammonium (B1175870) salts | Enantiomerically enriched this compound. |

Advanced Synthetic Protocols and Green Chemistry Principles in Thiopyranone Synthesis

The synthesis of thiopyranone scaffolds, including this compound, has evolved significantly, driven by the need for more efficient, sustainable, and scalable methodologies. Modern approaches increasingly incorporate advanced catalytic systems and continuous flow technologies, aligning with the principles of green chemistry to minimize environmental impact while maximizing productivity. These strategies address the limitations of traditional multi-step protocols, which often suffer from harsh reaction conditions and the use of expensive or hazardous reagents.

Catalytic Methods for Efficient Synthesis

The development of catalytic systems has been pivotal in advancing the synthesis of thiopyran and its derivatives. Catalysts offer pathways with lower activation energies, enabling reactions under milder conditions and often with higher selectivity. nih.gov The use of Lewis acids, for instance, is common to activate cycloaddition partners by narrowing the energy gap between frontier orbitals in hetero-Diels-Alder reactions, a key strategy for constructing the thiopyran ring. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of thiopyrans. For example, L-proline has been successfully employed as an enantioselective catalyst in the multicomponent reaction of aromatic aldehydes, malononitrile (B47326), and various active methylene (B1212753) compounds to produce thiopyrans in good yields and with high stereospecificity. nih.gov This approach highlights the potential of organocatalysis to create chiral thiopyran structures.

In addition to homogeneous catalysts, heterogeneous systems are gaining traction due to their ease of separation and recyclability. A green chemistry approach has been demonstrated using MgO nanopowders, prepared via a biosynthetic method using Rosmarinus officinalis leaf extract, as an efficient catalyst for the synthesis of thiopyrano[4,3-b]pyran derivatives. researchgate.net This method underscores the synergy between nanocatalysis and green principles.

Asymmetric metal catalysis has also been applied to achieve high stereocontrol. The use of a chiral Cu(II)-bis(oxazoline) catalyst in the reaction of chiral dithioesters with dienes facilitated the synthesis of valuable thiopyran derivatives with a high diastereomeric excess (90% de). nih.gov This was attributed to the catalyst's ability to form a chelate that provides impressive stereo control during the cycloaddition. nih.gov

The following table summarizes various catalytic methods used in the synthesis of thiopyran derivatives.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst | L-proline | Multicomponent Reaction | Good yields, high enantioselectivity, mild conditions. | nih.gov |

| Nanocatalyst | MgO Nanopowders | Cycloaddition | Green catalyst synthesis, high efficiency, environmentally friendly. | researchgate.net |

| Metal Complex | Cu(II)-bis(oxazoline) | Asymmetric Diels-Alder | High diastereomeric excess (90% de), excellent stereocontrol. | nih.gov |

| Lewis Acid | BF3·OEt2 | Diels-Alder Cycloaddition | Activation of dienophiles, enhanced reaction rates. | nih.gov |

Continuous Flow Synthesis Techniques for Thiopyranones

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability for the synthesis of chemical compounds, including thiopyranones. nih.govalmacgroup.com This technology utilizes microreactors or tube reactors where reactants are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. almacgroup.com The high surface-area-to-volume ratio in these reactors enables superior heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. almacgroup.com

A notable application of this technique is the synthesis of 2H-thiopyrans through a thia-Diels-Alder reaction involving photochemically generated thioaldehydes. d-nb.infochemistryviews.org Thioaldehydes are typically unstable and prone to polymerization, making them difficult to handle in batch reactions. d-nb.infochemistryviews.org In a continuous flow setup, phenacyl sulfides are irradiated with UV light to generate the transient thioaldehydes in situ. These reactive intermediates are immediately mixed with a diene and undergo cycloaddition to form the desired 2H-thiopyran product. d-nb.infochemistryviews.org This process is robust, scalable, and provides higher yields and productivity compared to the equivalent batch reaction. chemistryviews.org

The key benefits of employing continuous flow synthesis for thiopyranones are summarized below:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents and unstable intermediates. nih.gov

Improved Efficiency and Yield: Precise control over reaction conditions and rapid mixing often lead to higher conversion rates, better selectivity, and reduced byproduct formation. d-nb.info

Scalability: Scaling up production is achieved by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. almacgroup.com

Integration and Automation: Flow systems can be integrated into multi-step sequences, allowing for the synthesis, work-up, and purification of a target molecule in a single, uninterrupted process. uc.pt

The table below outlines the parameters for a representative continuous flow synthesis of a thiopyran derivative.

| Parameter | Description | Example Value/Condition | Reference |

|---|---|---|---|

| Reaction | Thia-Diels-Alder of photochemically generated thioaldehyde with isoprene | Precursor: Phenacyl sulfide | d-nb.info |

| Reactor Setup | Continuous flow system with UV irradiation module | UV-150 photomodule | organic-chemistry.org |

| Flow Rate | Rate at which the reactant solution is pumped through the reactor | 303 μL/min | d-nb.info |

| Residence Time | The average time a reactant spends inside the reactor | 30 minutes | d-nb.info |

| Solvent | The medium in which the reaction is carried out | CH2Cl2 (Dichloromethane) | d-nb.info |

| Yield | Percentage of the theoretical product obtained | 70% | d-nb.info |

By leveraging advanced catalytic methods and continuous flow technology, the synthesis of this compound and its analogs can be achieved with greater efficiency, safety, and adherence to green chemistry principles, paving the way for more sustainable production of these important heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of 3 Benzyldihydro 2h Thiopyran 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 3-Benzyldihydro-2H-thiopyran-4(3H)-one. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular framework.

¹H NMR Spectroscopy : This technique identifies the different types of protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the five aromatic protons of the benzyl (B1604629) group, the two benzylic protons (CH₂-Ph), and the seven protons on the thiopyran ring. The chemical shift of each signal indicates the electronic environment of the protons, while the splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling, reveal the number of neighboring protons, thus helping to establish the connectivity of the proton framework.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. Key expected signals include a downfield signal for the carbonyl carbon (C=O), several signals in the aromatic region for the benzyl group carbons, and signals for the aliphatic carbons of the thiopyran ring and the benzylic CH₂ group.

| Hypothetical ¹H NMR Data Interpretation | |

| Proton Type | Expected Chemical Shift Range (ppm) |

| Aromatic (C₆H₅) | ~7.0 - 7.5 |

| Thiopyran Ring Protons (adjacent to S) | ~2.5 - 3.0 |

| Thiopyran Ring Protons (adjacent to C=O) | ~2.7 - 3.2 |

| Benzylic (CH₂) | ~2.8 - 3.3 |

| Methine (CH-Bn) | ~3.0 - 3.5 |

| Hypothetical ¹³C NMR Data Interpretation | |

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Carbonyl (C=O) | ~200 - 210 |

| Aromatic (C₆H₅) | ~125 - 140 |

| Aliphatic (Thiopyran Ring & Benzylic) | ~30 - 60 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this molecule, COSY would show correlations between adjacent protons on the thiopyran ring and between the benzylic protons and the methine proton at the 3-position.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is invaluable for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's three-dimensional conformation and the relative stereochemistry of substituents on the thiopyran ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, which allows for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure; for example, a prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇) or the tropylium (B1234903) cation ([C₇H₇]⁺).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O). This peak is typically observed in the region of 1700-1725 cm⁻¹. Other expected absorptions would include C-H stretching bands for the aromatic and aliphatic portions of the molecule.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1700 - 1725 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

X-ray Diffraction Analysis for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique yields precise data on bond lengths, bond angles, and the conformation of the thiopyran ring (e.g., chair or boat conformation). It also reveals how the molecules are arranged in the crystal lattice. This method is considered the definitive proof of structure for crystalline compounds.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry (if applicable)

The carbon atom at the 3-position of the thiopyran ring, which bears the benzyl group, is a chiral center. Therefore, this compound can exist as a pair of enantiomers. If the compound is synthesized in an enantiomerically pure or enriched form, chiroptical techniques such as Electronic Circular Dichroism (ECD) can be employed. ECD measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer (R or S), the absolute stereochemistry of the chiral center can be determined.

Reactivity and Mechanistic Studies of 3 Benzyldihydro 2h Thiopyran 4 3h One

Reaction Pathways Involving the Thiopyranone Ring System

The thiopyranone ring is the central hub of reactivity for 3-Benzyldihydro-2H-thiopyran-4(3H)-one, with the carbonyl group, alpha-protons, and sulfur atom all participating in distinct chemical transformations.

Carbonyl Reactivity: Nucleophilic Additions and Condensation Reactions

The carbonyl group at the C-4 position is a primary site for nucleophilic attack. This reactivity is analogous to that of other cyclic ketones, such as tetrahydro-4H-pyran-4-one, which readily undergoes reactions with various nucleophiles. chemicalbook.com Common nucleophilic additions include reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride).

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding tertiary or secondary alcohol.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, this compound can undergo aldol condensation reactions. This involves the formation of an enolate at the alpha-position, which then acts as a nucleophile, attacking the carbonyl group of another molecule. The initial product is a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. vanderbilt.educhemistry.coach The reaction between a ketone and an aldehyde, known as a crossed aldol or Claisen-Schmidt condensation, is also a feasible pathway. mdpi.com

The general mechanism for a base-catalyzed aldol condensation is as follows:

Deprotonation of an α-hydrogen to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of a second molecule.

Protonation of the resulting alkoxide to give the β-hydroxy ketone (aldol addition product).

Dehydration (elimination of water) to form the α,β-unsaturated ketone (aldol condensation product).

Alpha-Proton Reactivity: Enolization and Related Transformations

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in a variety of reactions, including α-alkylation and aldol condensations. The formation of two regioisomeric enolates is possible, with deprotonation occurring at either C-3 or C-5. The regioselectivity of enolate formation is influenced by both kinetic and thermodynamic factors. Generally, the less substituted enolate is formed faster (kinetic control), while the more substituted enolate is more stable (thermodynamic control). nih.gov

α-Alkylation: The enolate of this compound can act as a nucleophile in SN2 reactions with alkyl halides, leading to the introduction of an alkyl group at the α-position. This is a fundamental method for forming new carbon-carbon bonds. researchgate.netnih.govchemistryviews.org The regioselectivity of alkylation will depend on the specific enolate formed.

Reactivity at the Sulfur Heteroatom: Oxidation and Reduction Chemistry

The sulfur atom in the thiopyran ring, being a thioether, can undergo both oxidation and reduction reactions.

Oxidation: The sulfur atom can be oxidized to a sulfoxide (B87167) and further to a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and sodium periodate. nih.govresearchgate.netnih.gov The oxidation to the sulfoxide is often the first step, and stronger oxidizing conditions or a stoichiometric amount of the oxidant can lead to the sulfone. researchgate.netrsc.org The oxidation of thioethers with hydrogen peroxide can proceed through a mechanism that is not a simple SN2 pathway, with the potential involvement of water molecules in the transition state in aqueous solutions. nih.gov

Reduction (Desulfurization): The thioether linkage can be cleaved through reductive desulfurization. A common reagent for this purpose is Raney nickel, which is a fine-grained nickel-aluminum alloy. chem-station.comwikipedia.orgorganicreactions.orgmasterorganicchemistry.comresearchgate.net This reaction typically replaces the carbon-sulfur bonds with carbon-hydrogen bonds, effectively removing the sulfur atom from the ring and resulting in a substituted alkane. The mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bonds. chem-station.commasterorganicchemistry.com

Influence of the C-3 Benzyl (B1604629) Substituent on Reaction Kinetics and Selectivity

The benzyl group at the C-3 position exerts significant steric and electronic effects on the reactivity of the thiopyranone ring.

Steric Hindrance: The bulky benzyl group can hinder the approach of nucleophiles to the carbonyl carbon and to the C-3 position. nih.govlibretexts.org In nucleophilic additions to the carbonyl, the trajectory of the incoming nucleophile will be influenced by the steric bulk of the benzyl group, potentially leading to diastereoselective formation of alcohol products. The preferred direction of attack will be from the face of the ring opposite to the benzyl group to minimize steric repulsion.

Similarly, in enolate formation, the approach of the base to the C-3 proton may be sterically hindered, potentially favoring deprotonation at the less substituted C-5 position. This would influence the regioselectivity of subsequent reactions like α-alkylation.

Electronic Effects: The phenyl ring of the benzyl group is electron-withdrawing by induction but can also participate in resonance. However, due to the intervening methylene (B1212753) group, the direct electronic influence on the carbonyl group is primarily inductive. This can slightly increase the electrophilicity of the carbonyl carbon compared to an unsubstituted ring.

In reactions involving the formation of intermediates at the C-3 position, such as radicals or carbocations, the benzyl group can provide resonance stabilization, which could influence the reaction pathway.

Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches

Understanding the precise mechanisms of reactions involving this compound requires a combination of experimental kinetic studies and theoretical calculations.

Kinetic Studies of Reaction Rates

Kinetic studies provide quantitative data on how reaction rates are affected by factors such as reactant concentrations, temperature, and the presence of catalysts. This information is crucial for elucidating reaction mechanisms.

For instance, in the oxidation of thioethers, kinetic analysis can help determine the order of the reaction with respect to the thioether and the oxidizing agent, providing insights into the rate-determining step. A study on the oxidation of various thioethers by hydrogen peroxide and sodium hypochlorite provided second-order rate constants, highlighting the significant difference in reactivity between these two oxidants. nih.govacs.org

| Thioether Substrate | Oxidant | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Thioanisole | H₂O₂ | 2.53 x 10⁻³ |

| 4-Methoxythioanisole | H₂O₂ | 7.93 x 10⁻³ |

| 4-Nitrothioanisole | H₂O₂ | 1.15 x 10⁻⁴ |

| Thioanisole | NaOCl | ~10⁴ |

| 4-Methoxythioanisole | NaOCl | 5.9 |

Similarly, for aldol and nitroaldol condensations, Hammett analysis, which correlates reaction rates with the electronic properties of substituents on an aromatic ring, can be used to probe the electronic demands of the transition state. acs.org Such studies on analogous systems can provide a framework for predicting the behavior of this compound in these reactions.

Deuterium Labeling and Isotope Effect Investigations

There is a notable absence of specific research detailing deuterium labeling experiments or kinetic isotope effect (KIE) studies for this compound. Deuterium labeling is a powerful technique used to trace the fate of hydrogen atoms during a chemical reaction, providing invaluable insight into reaction mechanisms. By selectively replacing hydrogen atoms with their heavier isotope, deuterium, chemists can follow the deuterium's position in the product, thereby elucidating bond-breaking and bond-forming steps.

Similarly, KIE studies, which measure the change in reaction rate upon isotopic substitution, are instrumental in identifying the rate-determining step of a reaction. For a reaction involving the cleavage of a carbon-hydrogen bond, a significant primary kinetic isotope effect (kH/kD > 1) would be expected. The absence of such data for this compound means that key details of its reaction mechanisms, such as the nature of transition states in reactions at the alpha-carbon to the carbonyl or benzyl group, remain speculative.

Stereochemical Outcomes in Reactions of this compound

The stereochemical outcomes of reactions involving this compound are also not well-documented. The presence of a stereocenter at the 3-position, bearing the benzyl group, means that reactions at the adjacent carbonyl group or at the alpha-carbon could potentially lead to the formation of diastereomers.

Understanding the factors that control the stereoselectivity of such reactions is a fundamental aspect of synthetic organic chemistry. For instance, in the reduction of the carbonyl group, the direction of nucleophilic attack (e.g., by a hydride reagent) would determine the stereochemistry of the resulting alcohol. The steric bulk of the benzyl group and the conformation of the thiopyran ring would be expected to play a significant role in directing the approach of the reagent. Without experimental data, it is not possible to definitively describe the diastereoselectivity or enantioselectivity of reactions involving this compound.

Future research in these areas would be highly valuable to the chemical community, providing a more complete picture of the chemical properties of this compound and enabling its potential application in various fields of chemical synthesis.

Computational Chemistry Approaches for 3 Benzyldihydro 2h Thiopyran 4 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization5.2. Analysis of Molecular Electrostatic Potential (MEP)5.3. Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Predictions5.4. Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Delocalization5.5. Computational Prediction and Validation of Spectroscopic Data (NMR, IR)5.6. Quantum Chemical Studies on Reaction Pathways and Transition States

It is important to note that the lack of published data does not preclude the possibility of future computational studies on this compound. As new research interests emerge, 3-Benzyldihydro-2H-thiopyran-4(3H)-one may become a subject of computational investigation, at which point a detailed article based on the requested outline could be generated.

Synthetic Transformations and Derivatization of 3 Benzyldihydro 2h Thiopyran 4 3h One

Chemical Modifications at the Carbonyl Group (C-4)

The ketone functionality at the C-4 position is a primary site for chemical modification, serving as a handle for introducing new functional groups and building molecular complexity. Standard ketone chemistries can be readily applied to this thiopyranone.

Reduction to Alcohol: The reduction of the carbonyl group is a fundamental transformation, yielding the corresponding secondary alcohol, 3-benzyltetrahydro-2H-thiopyran-4-ol. This reaction can be achieved with high efficiency using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, potentially affording either the cis or trans diastereomer with respect to the benzyl (B1604629) group at C-3.

| Reagent | Product | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | 3-benzyltetrahydro-2H-thiopyran-4-ol | A mild and common reagent for ketone reduction. |

| Lithium aluminum hydride (LiAlH₄) | 3-benzyltetrahydro-2H-thiopyran-4-ol | A more powerful reducing agent, effective for this transformation. |

| Diisobutylaluminium hydride (DIBAL-H) | 4H-thiopyrans | Can lead to complete removal of the oxygen functionality. rsc.org |

Aldol (B89426) Condensation: The presence of acidic α-protons adjacent to the carbonyl group allows 3-benzyldihydro-2H-thiopyran-4(3H)-one to participate in base- or acid-catalyzed aldol reactions. usask.ca Reaction with various aldehydes and ketones can generate α,β-unsaturated ketone derivatives or β-hydroxy ketone adducts, providing a powerful method for carbon-carbon bond formation and the construction of more elaborate molecular architectures. Proline-catalyzed asymmetric aldol reactions have been successfully employed with the parent tetrahydro-4H-thiopyran-4-one, suggesting that similar enantioselective transformations are feasible for the 3-benzyl derivative. usask.ca

Other Carbonyl Derivatizations: Beyond reduction and aldol reactions, the C-4 carbonyl can undergo a host of other transformations common to ketones. These include:

Wittig Reaction: Reaction with phosphorus ylides converts the carbonyl group into an exocyclic double bond (a methylidene group, for example), affording 3-benzyl-4-methylidenedihydro-2H-thiopyran.

Reductive Amination: A two-step or one-pot reaction involving an amine and a reducing agent (e.g., sodium cyanoborohydride) can convert the ketone into a secondary or tertiary amine at the C-4 position.

Cyanohydrin Formation: The addition of hydrogen cyanide or a cyanide salt across the carbonyl double bond yields a cyanohydrin, introducing both a hydroxyl and a nitrile group at C-4.

Transformations Involving the Sulfur Atom in the Heterocyclic Ring

The sulfur atom within the thiopyran ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives exhibit altered chemical and physical properties, including increased polarity and hydrogen bonding capability, which can be significant in various applications. rsc.org

The oxidation is a stepwise process. A single equivalent of a mild oxidizing agent typically yields the sulfoxide (B87167), which is chiral at the sulfur atom. The use of excess or stronger oxidizing agents leads to the formation of the achiral sulfone.

Sulfoxide Formation: Chemoselective oxidation to the sulfoxide, this compound 1-oxide, can be achieved using reagents like sodium meta-periodate (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.gov Due to the C-3 benzyl group, the oxidation can result in a mixture of diastereomeric sulfoxides (cis and trans relative to the benzyl group). nih.gov

Sulfone Formation: Further oxidation of the sulfoxide or direct oxidation of the parent thioether with stronger oxidizing agents results in the formation of the sulfone, this compound 1,1-dioxide. nih.gov This transformation renders the sulfur atom inert to further oxidation under typical conditions. niscpr.res.in The sulfone group significantly withdraws electron density from the ring and activates the adjacent α-protons for various reactions.

| Oxidizing Agent | Conditions | Predominant Product |

| m-CPBA (1 equiv) | CH₂Cl₂, low temp. | Sulfoxide nih.gov |

| Hydrogen peroxide (H₂O₂) | Acetic Acid | Sulfone jchemrev.com |

| Potassium permanganate (B83412) (KMnO₄) | Acetone/H₂O | Sulfone jchemrev.com |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O | Sulfone nih.gov |

| Peracetic acid | Ethyl acetate | Sulfone nih.gov |

Derivatization of the Benzyl Moiety for Extended Chemical Diversity

The benzyl group offers two main sites for further functionalization: the aromatic phenyl ring and the benzylic methylene (B1212753) (CH₂) bridge.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The alkyl substituent (the thiopyranone ring system) attached to the phenyl ring is an activating group and an ortho, para-director. libretexts.org Therefore, electrophiles will preferentially add to the positions ortho and para to the point of attachment.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2'-nitro and 4'-nitro derivatives |

| Halogenation | Br₂, FeBr₃ | 2'-bromo and 4'-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4'-acyl derivative (para product often favored due to sterics) |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Mixture of 2'- and 4'-alkyl derivatives |

Benzylic Functionalization: The benzylic C-H bonds are weaker than typical sp³ C-H bonds and are susceptible to radical and oxidative reactions. wikipedia.org

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the benzylic position to a carboxylic acid, though this may also affect other parts of the molecule. wikipedia.org More selective reagents, such as chromium trioxide complexes, can oxidize a benzylic methylene group to a ketone. wikipedia.org

Halogenation: Radical halogenating agents, such as N-bromosuccinimide (NBS) with a radical initiator, can selectively brominate the benzylic position, yielding 3-(bromo(phenyl)methyl)dihydro-2H-thiopyran-4(3H)-one.

Ring Expansion and Contraction Reactions of the Thiopyranone Core

Modifying the size of the heterocyclic ring from the six-membered thiopyranone core can lead to novel scaffolds such as seven-membered thiepanones or five-membered thiolanes.

Ring Expansion: A classic method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau–Demjanov rearrangement. wikipedia.org This sequence would begin with the conversion of this compound into its corresponding aminohydrin via the addition of cyanide followed by reduction. Treatment of this 4-(aminomethyl)-3-benzyltetrahydro-2H-thiopyran-4-ol intermediate with nitrous acid would generate a diazonium species. Subsequent loss of N₂ and rearrangement would be expected to yield a seven-membered ring ketone, 4-benzyl-1,4-thiepan-5-one. wikipedia.org

Ring Contraction: While less common for this specific system, ring contraction of cyclic ketones can be achieved via the Favorskii rearrangement. This would require initial α-halogenation of the thiopyranone at the C-5 position. Treatment of the resulting α-halo ketone with a strong base, such as sodium hydroxide, could induce a rearrangement to form a five-membered ring carboxylic acid derivative, specifically a 3-benzylthiolane-3-carboxylic acid.

Annulation Reactions Leading to Fused Polycyclic Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, provide a powerful strategy for synthesizing complex polycyclic systems from the thiopyranone core. The reactivity of the ketone and its α-positions is central to these transformations.

The dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide derivative is a particularly useful precursor for such reactions. researchgate.net For instance, it can serve as a key building block in base-mediated reactions with organic azides. This process, a Dimroth-type reaction, leads to the formation of a fused triazole ring, yielding a 1,5,6,7-tetrahydrothiopyrano[2,3-d] researchgate.netnih.govnih.govtriazole 4,4-dioxide system. researchgate.net This demonstrates the utility of the activated methylene group adjacent to the sulfone for cyclization.

Furthermore, multicomponent reactions starting from the thiopyranone sulfone can be employed to construct other fused heterocyclic systems. For example, a one-pot reaction with an aromatic aldehyde and malononitrile (B47326) in the presence of a base can lead to the formation of tetrahydrothiopyrano[3,2-b]pyran derivatives. researchgate.net These reactions highlight the versatility of the thiopyranone scaffold in constructing diverse and complex molecular frameworks.

| Reaction Type | Precursor | Reagents | Fused System |

| Triazole Annulation | 3-benzyl-thiopyranone 1,1-dioxide | Organic azide (B81097) (R-N₃), Base (K₂CO₃) | Thiopyrano[2,3-d] researchgate.netnih.govnih.govtriazole researchgate.net |

| Pyran Annulation | 3-benzyl-thiopyranone 1,1-dioxide | Ar-CHO, Malononitrile, Base | Thiopyrano[3,2-b]pyran researchgate.net |

Emerging Research Directions and Future Prospects for 3 Benzyldihydro 2h Thiopyran 4 3h One in Chemical Synthesis

Potential as a Building Block in Complex Chemical Synthesis

The strategic placement of a benzyl (B1604629) group at the 3-position of the dihydro-2H-thiopyran-4(3H)-one core endows this molecule with a unique combination of reactivity and structural features, making it an attractive building block for the synthesis of more complex molecular architectures. The parent compound, tetrahydro-4H-thiopyran-4-one, is a known precursor in various condensation reactions for preparing diverse structures like dipeptides and spiroimidazolones. nih.gov The introduction of the benzyl group provides an additional site for functionalization and stereochemical control.

One of the primary avenues for its use is in the construction of polycyclic and spirocyclic systems. The ketone functionality at the 4-position is amenable to a wide range of transformations, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. For instance, aldol condensation of dihydrothiopyran-4-one derivatives with various aromatic aldehydes has been reported as a method to introduce substituents at the 3-position. researchgate.netlookchem.com This suggests that 3-Benzyldihydro-2H-thiopyran-4(3H)-one could undergo further reactions at the alpha-positions to the carbonyl group, leading to the formation of intricate ring systems.

Furthermore, the thiopyran ring itself can be manipulated. Desulfurization of the thiopyranone core could provide access to acyclic structures with specific stereochemistries that are otherwise difficult to obtain. lookchem.com This approach would be particularly useful in natural product synthesis, where the controlled formation of chiral centers is paramount. The benzyl group can also influence the stereochemical outcome of reactions, potentially acting as a directing group or a source of steric hindrance to favor the formation of a particular diastereomer.

The potential applications of this compound as a synthetic building block are summarized in the table below.

| Potential Application Area | Key Reactions | Potential Products |

| Complex Polycycle Synthesis | Aldol Condensation, Michael Addition, Cyclization Reactions | Fused heterocyclic systems, Bridged ring structures |

| Spirocycle Synthesis | Knoevenagel Condensation, Intramolecular Cyclization | Spirocyclic thiopyran derivatives |

| Natural Product Synthesis | Stereoselective Alkylation, Desulfurization | Chiral acyclic synthons, Polypropionate-like fragments |

| Medicinal Chemistry Scaffolds | Functionalization of the benzyl group and thiopyran ring | Novel thiopyran-based bioactive molecules |

Development of Novel Catalytic Systems for Thiopyranone Transformations

The development of efficient and selective catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research will likely focus on several key areas of catalysis to manipulate this versatile scaffold.

Asymmetric Catalysis: The presence of a stereocenter at the 3-position makes the development of enantioselective transformations a high priority. Asymmetric hydrogenation or transfer hydrogenation of the ketone at C-4 could provide access to chiral thiopyranols, which are valuable precursors for a range of pharmaceuticals. Furthermore, catalytic enantioselective alkylation or aldol reactions at the C-5 position would enable the synthesis of highly functionalized and stereochemically rich thiopyranone derivatives. The use of chiral organocatalysts or transition metal complexes with chiral ligands will be instrumental in achieving high levels of stereocontrol.

C-H Functionalization: Direct functionalization of the C-H bonds of the thiopyranone ring and the benzyl group represents a highly atom-economical and efficient approach to introduce molecular complexity. Palladium-catalyzed C-H arylation at the α-position of the thiopyran ring has been demonstrated for related systems. mdpi.com Similar strategies could be developed for this compound to introduce a variety of substituents. Furthermore, catalytic functionalization of the aromatic C-H bonds of the benzyl group would provide a handle for further synthetic modifications.

Ring-Opening and Rearrangement Catalysis: Catalytic methods for the selective opening or rearrangement of the thiopyran ring could lead to novel molecular scaffolds. For instance, transition metal-catalyzed ring-opening metathesis could yield functionalized sulfur-containing acyclic molecules. Lewis or Brønsted acid-catalyzed rearrangements could also provide access to isomeric heterocyclic systems.

| Catalytic Approach | Target Transformation | Potential Catalyst Type |

| Asymmetric Catalysis | Enantioselective reduction of the ketone, Enantioselective α-functionalization | Chiral transition metal complexes (e.g., Ru, Rh, Ir), Organocatalysts (e.g., proline derivatives) |

| C-H Functionalization | Direct arylation, alkylation, or amination of the thiopyran ring and benzyl group | Palladium, Rhodium, or Iridium catalysts with specialized ligands |

| Ring-Opening/Rearrangement | Selective cleavage or rearrangement of the thiopyran ring | Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃), Transition metal metathesis catalysts (e.g., Grubbs' catalyst) |

Integration into Automated and High-Throughput Synthetic Platforms

The increasing demand for the rapid synthesis and screening of large compound libraries in drug discovery and materials science necessitates the integration of versatile building blocks like this compound into automated and high-throughput synthetic platforms.

Flow Chemistry: The synthesis of this compound and its subsequent derivatization are well-suited for continuous flow chemistry. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. For example, the photochemical generation of thioaldehydes for the synthesis of dihydro-2H-thiopyrans has been successfully demonstrated in a continuous flow process. researchgate.net Similar approaches could be developed for the synthesis and functionalization of this compound, enabling its production on a larger scale.

High-Throughput Experimentation (HTE): HTE platforms, which utilize robotic systems to perform a large number of reactions in parallel, can be employed to rapidly explore the reaction scope of this compound. By systematically varying reaction partners, catalysts, and conditions, vast libraries of novel thiopyranone derivatives can be generated. This approach will be particularly valuable for identifying new bioactive molecules or materials with desired properties. The development of robust and generalizable reaction protocols for this scaffold will be key to its successful integration into HTE workflows.

The amenability of this compound to these modern synthetic techniques will undoubtedly accelerate the discovery of its applications and solidify its role as a valuable synthetic intermediate.

Interdisciplinary Research Opportunities in Materials Science or Catalyst Design

The unique structural and electronic properties of the thiopyranone core suggest that this compound and its derivatives could find applications beyond traditional organic synthesis, particularly in materials science and catalyst design.

Materials Science: The sulfur atom in the thiopyran ring can interact with metal surfaces and nanoparticles, making these compounds interesting candidates for the development of self-assembled monolayers and functional coatings. The incorporation of thiopyranone units into polymer backbones could lead to new materials with interesting optical, electronic, or thermal properties. For instance, BN-fused polycyclic heteroarenes containing thiopyran moieties have been shown to exhibit dual-chromic behavior, suggesting their potential in smart materials. nih.gov The benzyl group provides a site for further modification to tune the material's properties.

The interdisciplinary potential of this compound highlights the importance of collaboration between synthetic chemists, materials scientists, and catalyst developers to fully exploit its capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.